molecular formula C15H14N4O3S B11085208 N'-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide

N'-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide

Cat. No.: B11085208
M. Wt: 330.4 g/mol
InChI Key: VTFYOLZLPGUPNU-CXUHLZMHSA-N
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Description

N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an allyl group, a thioxotetrahydropyrimidinylidene moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE typically involves the reaction of an appropriate aldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

N’-[(E)-(1-ALLYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]BENZOHYDRAZIDE can be compared with other similar compounds such as:

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-(6-hydroxy-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N4O3S/c1-2-8-19-14(22)11(13(21)17-15(19)23)9-16-18-12(20)10-6-4-3-5-7-10/h2-7,9,22H,1,8H2,(H,18,20)(H,17,21,23)/b16-9+

InChI Key

VTFYOLZLPGUPNU-CXUHLZMHSA-N

Isomeric SMILES

C=CCN1C(=C(C(=O)NC1=S)/C=N/NC(=O)C2=CC=CC=C2)O

Canonical SMILES

C=CCN1C(=C(C(=O)NC1=S)C=NNC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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